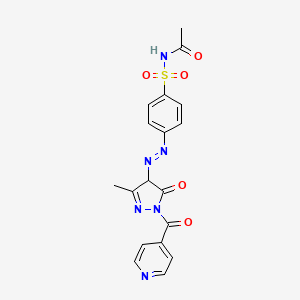
methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps, starting from readily available starting materialsThis reaction is usually carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves the selective deprotection of the Boc group. This process is typically achieved using mild reagents such as oxalyl chloride in methanol, which selectively removes the Boc group without affecting other functional groups in the molecule . The deprotection reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (Z)-2-(4-amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoic acid: This compound features a carboxylic acid group instead of an ester, which can alter its reactivity and solubility properties.
Uniqueness
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry, where selective protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules .
Eigenschaften
Molekularformel |
C22H37NO5 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
methyl (4Z)-5,9-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]deca-4,8-dienoate |
InChI |
InChI=1S/C22H37NO5/c1-16(2)10-8-11-17(3)13-14-18(20(25)27-7)19(24)12-9-15-23-21(26)28-22(4,5)6/h10,13,18H,8-9,11-12,14-15H2,1-7H3,(H,23,26)/b17-13- |
InChI-Schlüssel |
DVLXHEQBINJLFE-LGMDPLHJSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

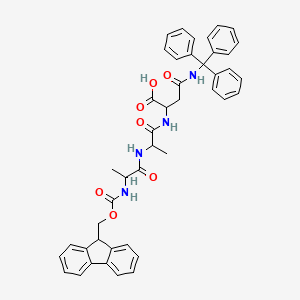
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
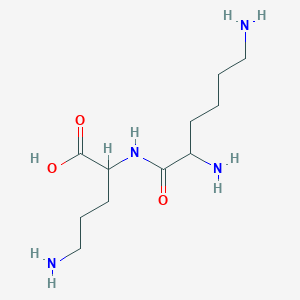
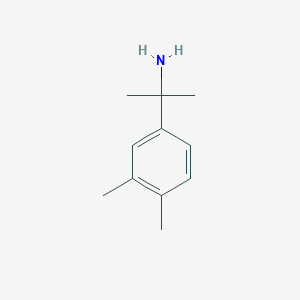
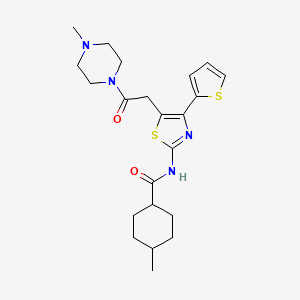
![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)



![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
